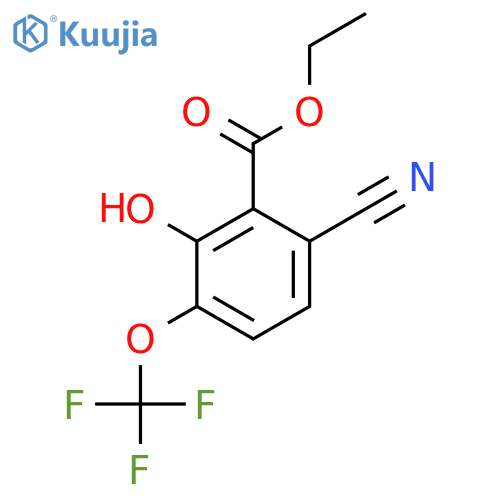

Cas no 1804894-58-3 (Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)

1804894-58-3 structure

商品名:Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate

CAS番号:1804894-58-3

MF:C11H8F3NO4

メガワット:275.180733680725

CID:4957233

Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate

-

- インチ: 1S/C11H8F3NO4/c1-2-18-10(17)8-6(5-15)3-4-7(9(8)16)19-11(12,13)14/h3-4,16H,2H2,1H3

- InChIKey: QIQRKRUEKLRWOB-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=C(C#N)C(C(=O)OCC)=C1O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 376

- トポロジー分子極性表面積: 79.6

- 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005715-1g |

Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate |

1804894-58-3 | 97% | 1g |

1,549.60 USD | 2021-06-21 |

Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

1804894-58-3 (Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量